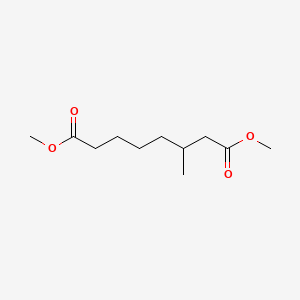![molecular formula C15H10Cl2N2O3S B13943535 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-88-5](/img/structure/B13943535.png)
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H10Cl2N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.
準備方法
The synthesis of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves several steps. One common method includes the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles like amines or thiols, forming substituted derivatives.
科学的研究の応用
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
類似化合物との比較
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid: Another closely related compound with different chlorine substitution, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
特性
CAS番号 |
530155-88-5 |
|---|---|
分子式 |
C15H10Cl2N2O3S |
分子量 |
369.2 g/mol |
IUPAC名 |
2-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-10-6-3-5-9(12(10)17)13(20)19-15(23)18-11-7-2-1-4-8(11)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChIキー |
FBCNEUWZHOXREP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)








